molecular formula C9H6N4O B15345460 3-Amino-2-quinoxalinecarbonitrile, 1-oxide CAS No. 500889-07-6

3-Amino-2-quinoxalinecarbonitrile, 1-oxide

Cat. No.: B15345460
CAS No.: 500889-07-6
M. Wt: 186.17 g/mol
InChI Key: HKJYMNNVHHEJGY-UHFFFAOYSA-N
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Description

3-Amino-2-quinoxalinecarbonitrile, 1-oxide is a heterocyclic compound with the molecular formula C9H6N4O2. It is a derivative of quinoxaline, characterized by the presence of an amino group at the 3-position, a cyano group at the 2-position, and an oxide group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-quinoxalinecarbonitrile, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with diethyl oxalate to form quinoxaline-2,3-dione, which is then treated with hydroxylamine to introduce the 1-oxide group. Subsequent reaction with cyanogen bromide introduces the cyano group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-quinoxalinecarbonitrile, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

It appears that the specific compound "3-Amino-2-quinoxalinecarbonitrile, 1-oxide" is not extensively documented in the provided search results. However, the search results do provide information on related compounds such as 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives and Tirapazamine, which is a 3-amino-1,2,4-benzotriazine 1,4-di-N-oxide . Information on these related compounds may provide some insight.

3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivatives
A series of 3-aryl-2-quinoxaline-carbonitrile 1,4-di-N-oxide derivatives have been designed, synthesized, and evaluated for cytotoxic activity under hypoxic and normoxic conditions .

  • One compound, 9h , exhibited significant cytotoxic activity against several cancer cell lines (BEL-7402, HepG2, HL-60, NCI-H460, HCT-116, and CHP126) in hypoxia, with IC50 values ranging from 0.31 to 3.16 μM. Preliminary mechanism study revealed that 9h induced apoptosis in a caspase-dependent pathway .
  • 3-Arylquinoxaline-2-carbonitrile 1,4-di-N-oxides have been explored for activities against neglected diseases like malaria and tuberculosis . Quantitative structure-activity relationships were established using activity results from the reference literature, with the aim of broadening knowledge regarding drug resistance to these illnesses through in silico models .
  • The synthesis of 3-Aryl-2-quinoxalinecarbonitrile-1,4-di-N-oxide derivatives involved reacting benzoylacetonitrile with benzofuroxan in ethanol with potassium carbonate as a catalyst .

Tirapazamine
Tirapazamine, a heterocyclic N-oxide, specifically 3-amino-1,2,4-benzotriazine 1,4-dioxide, has demonstrated promising antitumor activity in preclinical studies . It is currently undergoing phase II and III clinical trials as an antitumor agent .

Mechanism of Action

The mechanism of action of 3-Amino-2-quinoxalinecarbonitrile, 1-oxide involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, causing damage and inhibiting replication. It also generates reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. These mechanisms contribute to its antimicrobial and antitumor activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-quinoxalinecarbonitrile, 1-oxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.

Biological Activity

3-Amino-2-quinoxalinecarbonitrile, 1-oxide is a heterocyclic compound with significant biological activity, particularly in the field of oncology. Its unique structural features and mechanisms of action make it a promising candidate for cancer therapy, especially in targeting hypoxic tumor environments.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_7N_3O, with a molecular weight of approximately 186.17 g/mol. The compound is characterized by:

  • Amino group at the 3-position
  • Carbonitrile group at the 2-position
  • Quinoxaline ring system

This structure contributes to its reactivity and biological properties, particularly under hypoxic conditions where it exhibits selective cytotoxicity.

The primary mechanism through which this compound exerts its effects is via reductive activation . Under hypoxic conditions, the compound undergoes one-electron reduction mediated by enzymes such as NADPH:cytochrome P450 reductase. This process generates reactive intermediates that can selectively damage DNA in cancer cells, leading to apoptosis through caspase-dependent pathways .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits potent cytotoxic effects against various human cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (μM)
SMMC-7721 (Hepatoma)0.31
K562 (Chronic Myeloid Leukemia)1.23
A549 (Non-Small Cell Lung Carcinoma)3.16

These values indicate significant potency, particularly in hepatoma cells, suggesting a strong potential for therapeutic application in treating solid tumors characterized by hypoxia.

Apoptosis Induction

Studies indicate that the compound induces apoptosis through a caspase-dependent mechanism. This characteristic is crucial for its therapeutic potential as it selectively targets cancer cells while sparing normal cells under normoxic conditions .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds known for their biological activities:

Compound Name Molecular Formula Unique Features
TirapazamineC11H10N4OKnown hypoxia-selective DNA-damaging agent
QuinoxalineC8H6N2Basic structure without additional functional groups
3-AminoquinoxalineC9H8N4Similar amino substitution but lacks carbonitrile
6-MethylquinoxalineC10H8N2Methyl substitution affecting biological activity

The presence of both an amino group and a carbonitrile functional group in this compound enhances its reactivity and selectivity under hypoxic conditions compared to other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Hypoxia-selective cytotoxicity : Research shows that the compound effectively targets hypoxic tumor cells, leading to DNA damage and cell death specifically in these environments .
  • Electrochemical properties : A voltammetric study indicated that the electrochemical behavior of quinoxaline derivatives can provide insights into their reactivity and potential applications as anticancer agents .
  • Antimycobacterial activity : While primarily studied for anticancer properties, derivatives of quinoxaline have also shown promise against Mycobacterium tuberculosis, indicating a broader spectrum of biological activity .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 3-Amino-2-quinoxalinecarbonitrile, 1-oxide to ensure stability?

The compound should be stored in a cool, dry environment away from strong oxidizing agents, as incompatibility with oxidizers may lead to hazardous reactions (e.g., decomposition into nitrogen oxides or carbon monoxide). Stability under recommended storage conditions is inferred from structurally similar quinoxaline derivatives, which remain stable when protected from moisture and extreme temperatures .

Q. What first-aid measures are critical in case of accidental exposure during handling?

  • Inhalation: Move to fresh air; administer artificial respiration if necessary.
  • Skin contact: Immediately remove contaminated clothing and wash with soap and water.
  • Eye exposure: Rinse with water for ≥15 minutes.
  • Ingestion: Do not induce vomiting; seek medical attention. These protocols are adapted from safety data for related N-oxide compounds, which share similar toxicity profiles (e.g., respiratory and dermal irritation) .

Q. What spectroscopic methods are suitable for characterizing this compound?

X-ray crystallography (e.g., Cu Kα radiation for structure elucidation), NMR for functional group analysis, and mass spectrometry for molecular weight confirmation. For example, crystal structure analysis of analogous N-oxide compounds (e.g., 3-nitroquinoline 1-oxide) resolved bond lengths and angles with precision .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize hazardous byproducts?

  • Use controlled oxidation with hydrogen peroxide or peracids to avoid over-oxidation.
  • Monitor reaction conditions (e.g., temperature, pH) to suppress decomposition into toxic gases (NOx, CO).
  • Purify via column chromatography or recrystallization to isolate the target compound from impurities. Similar protocols for quinoline N-oxide synthesis emphasize regioselectivity and hazard mitigation .

Q. What experimental strategies can resolve contradictions in reported cytotoxic activities of quinoxaline derivatives?

  • Validate assays using multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity.
  • Compare pharmacokinetic parameters (e.g., bioavailability, metabolic stability) across studies.
  • Employ molecular docking to evaluate target binding affinity variations due to structural modifications (e.g., substituent effects on the quinoxaline core) .

Q. How does the N-oxide moiety influence the compound’s reactivity in biological systems?

The N-oxide group enhances solubility and modulates electron density, facilitating interactions with enzymes (e.g., cytochrome P450) or DNA. For instance, 4-nitroquinoline 1-oxide acts as a carcinogen by forming DNA adducts, a mechanism likely shared by structurally related N-oxide compounds .

Q. What analytical approaches are recommended to study thermal decomposition products?

  • Thermogravimetric analysis (TGA) coupled with mass spectrometry to identify gaseous byproducts (e.g., NOx, CO).
  • Infrared spectroscopy (FTIR) to detect functional groups in residual solids.
  • Compare results with safety data from analogous compounds to predict hazards .

Q. Methodological Challenges

Q. How can researchers address low yields in substitution reactions involving this compound?

  • Optimize reaction time and catalyst loading (e.g., palladium catalysts for cross-coupling).
  • Use protecting groups for the amine moiety to prevent side reactions.
  • Screen solvents (e.g., DMF, THF) to improve solubility and reaction efficiency .

Q. What strategies enhance the compound’s stability in aqueous solutions for pharmacological studies?

  • Adjust pH to neutral or slightly acidic conditions to prevent hydrolysis.
  • Use stabilizers like cyclodextrins or liposomal encapsulation.
  • Conduct accelerated stability studies under varying temperatures and humidity .

Q. Key Notes

  • Prioritize peer-reviewed studies (e.g., crystallography data in , toxicology in ).
  • Structural analogs (e.g., 4-nitroquinoline 1-oxide) provide insights into mechanisms and hazards .

Properties

CAS No.

500889-07-6

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

3-amino-1-oxidoquinoxalin-1-ium-2-carbonitrile

InChI

InChI=1S/C9H6N4O/c10-5-8-9(11)12-6-3-1-2-4-7(6)13(8)14/h1-4H,(H2,11,12)

InChI Key

HKJYMNNVHHEJGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=[N+]2[O-])C#N)N

Origin of Product

United States

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